H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2

Description

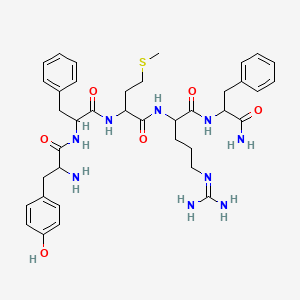

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH₂ is a synthetic pentapeptide composed of alternating D- and L-configured amino acid residues: tyrosine (Tyr), phenylalanine (Phe), methionine (Met), arginine (Arg), and a terminal Phe amide. The DL configuration introduces stereochemical diversity, which may influence its biological activity, stability, and receptor interactions. This peptide lacks natural analogs but shares structural motifs with antimicrobial, neuroactive, and receptor-targeting peptides. Its design likely aims to balance metabolic stability (via D-amino acids) and bioactivity (via aromatic and charged residues like Tyr, Phe, and Arg).

Properties

IUPAC Name |

2-[[2-[[2-[[2-amino-3-(4-hydroxyphenyl)propanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-N-(1-amino-1-oxo-3-phenylpropan-2-yl)-5-(diaminomethylideneamino)pentanamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H51N9O6S/c1-54-20-18-30(36(52)44-29(13-8-19-43-38(41)42)35(51)46-31(33(40)49)22-24-9-4-2-5-10-24)45-37(53)32(23-25-11-6-3-7-12-25)47-34(50)28(39)21-26-14-16-27(48)17-15-26/h2-7,9-12,14-17,28-32,48H,8,13,18-23,39H2,1H3,(H2,40,49)(H,44,52)(H,45,53)(H,46,51)(H,47,50)(H4,41,42,43) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XIGYVHAASVGIGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCCC(C(=O)NC(CCCN=C(N)N)C(=O)NC(CC1=CC=CC=C1)C(=O)N)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CC3=CC=C(C=C3)O)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H51N9O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

761.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-TYR-PHE-MET-ARG-PHE-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

Coupling: Each amino acid is coupled to the chain using reagents like carbodiimides or uronium salts.

Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.

Cleavage: The completed peptide is cleaved from the resin and purified.

Industrial Production Methods

Industrial production of peptides like H-TYR-PHE-MET-ARG-PHE-NH2 often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity. Additionally, large-scale production may involve optimization of reaction conditions and purification techniques to meet regulatory standards .

Chemical Reactions Analysis

Types of Reactions

H-TYR-PHE-MET-ARG-PHE-NH2: can undergo various chemical reactions, including:

Oxidation: The methionine residue can be oxidized to methionine sulfoxide or methionine sulfone.

Reduction: Disulfide bonds, if present, can be reduced to free thiols.

Substitution: Amino acid residues can be substituted to create analogs with different properties.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or performic acid.

Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).

Substitution: Various amino acid derivatives and coupling reagents.

Major Products

The major products formed from these reactions depend on the specific modifications made. For example, oxidation of methionine results in methionine sulfoxide, while substitution reactions can yield a wide range of peptide analogs with altered biological activity .

Scientific Research Applications

H-TYR-PHE-MET-ARG-PHE-NH2: has several applications in scientific research:

Chemistry: Used as a model compound to study peptide synthesis and modification techniques.

Biology: Investigated for its role in cellular signaling and receptor interactions.

Industry: Utilized in the development of peptide-based therapeutics and diagnostic tools.

Mechanism of Action

The compound exerts its effects primarily through interaction with μ-opioid receptors . Upon binding to these receptors, it mimics the action of endogenous opioid peptides, leading to analgesic effects. The interaction involves the activation of G-protein coupled receptors, which subsequently inhibit adenylate cyclase activity, reducing the perception of pain .

Comparison with Similar Compounds

Key Observations :

- Ada Substitution : Adamantane (Ada) in analogs enhances hydrophobicity and membrane permeability but reduces solubility compared to the target peptide’s Tyr/Phe/Arg motifs .

- Terminal Modifications : Free C-termini in analogs may increase susceptibility to proteolysis, whereas the target peptide’s amidated C-terminal Phe improves stability .

- Residue Variability : Replacement of Tyr with Phe or Trp alters aromatic interactions and receptor selectivity (e.g., opioid or antimicrobial targets) .

Functional Comparisons

Bioactivity

- Antimicrobial Activity : Peptides like H-Tyr-Ada-Gly-Phe-Met-OH showed predicted activity against Gram-positive bacteria, likely due to Ada’s lipid bilayer disruption. The target peptide’s Arg residue may enhance electrostatic interactions with bacterial membranes, but direct comparisons are absent .

- Metabolic Stability: D-amino acids in the target peptide likely extend half-life compared to all-L analogs (e.g., H-Phe-Gly-Gly-Phe-Phe-OH), which are prone to enzymatic degradation .

Physicochemical Properties

| Property | Target Peptide | H-Tyr-Ada-Gly-Phe-Met-OH | H-Phe-Gly-Gly-Phe-Phe-OH |

|---|---|---|---|

| Molecular Weight | ~800 Da (estimated) | ~750 Da | ~600 Da |

| LogP (Hydrophobicity) | Moderate (Tyr/Arg balance) | High (Ada) | Low (Gly-rich) |

| Solubility | Moderate in aqueous buffer | Low (due to Ada) | High |

Note: The target peptide’s Arg and amidated C-terminus improve aqueous solubility relative to Ada-containing analogs .

Biological Activity

H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 is a synthetic peptide that has garnered attention for its diverse biological activities and potential therapeutic applications. This article explores its synthesis, mechanisms of action, and various biological effects supported by recent research findings.

Synthesis and Structural Characteristics

The synthesis of this compound typically employs solid-phase peptide synthesis (SPPS) . This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:

- Coupling Reaction : Activation of amino acids using reagents like HBTU or DIC followed by their coupling to the resin-bound peptide.

- Deprotection : Removal of protecting groups, such as Fmoc, using bases like piperidine.

The structural composition of the peptide, featuring both D- and L-forms of amino acids, contributes to its unique biological properties. The presence of specific amino acids such as tyrosine (Tyr) , phenylalanine (Phe) , methionine (Met) , and arginine (Arg) plays a crucial role in its activity.

The biological activity of this compound is primarily mediated through its interaction with various molecular targets, including receptors and enzymes. The peptide can modulate signaling pathways, alter cellular functions, or inhibit specific biological processes. For instance:

- Receptor Interaction : The presence of aromatic amino acids like Tyr and Phe allows the peptide to interact with opioid receptors, potentially influencing pain modulation and analgesic effects.

- Antihypertensive Activity : Similar peptides have shown ACE-inhibitory effects, suggesting potential applications in managing hypertension.

Biological Activities

Recent studies have highlighted several key biological activities associated with this compound:

- Antihypertensive Effects : Peptides with similar structures have demonstrated significant inhibition of angiotensin-converting enzyme (ACE), leading to reduced blood pressure in experimental models .

- Analgesic Properties : The interaction with opioid receptors suggests potential use in pain management therapies. Peptides containing aromatic residues are known to enhance binding affinity to these receptors .

- Antimicrobial Activity : Some studies indicate that peptides with specific sequences can exhibit antimicrobial properties, although further research is needed to establish the efficacy of this compound in this regard .

Case Studies and Research Findings

Several studies have investigated the biological activity of similar peptides, providing insights into their mechanisms and potential applications:

Q & A

Basic Research Questions

Q. What are the critical steps for synthesizing H-DL-Tyr-DL-Phe-DL-Met-DL-Arg-DL-Phe-NH2 with high purity, and how can researchers optimize yield?

- Methodological Answer : Solid-phase peptide synthesis (SPPS) is commonly used, but the alternating D/L configuration introduces steric challenges. Optimize coupling efficiency by:

- Using pre-activated amino acid derivatives (e.g., HOBt/DIC) to reduce racemization.

- Monitoring reaction progress via ninhydrin tests or LC-MS .

- Purifying via reverse-phase HPLC with a C18 column and acetonitrile/water gradients. Validate purity (>95%) using tandem mass spectrometry (MS/MS) and analytical HPLC .

Q. How should researchers validate the detection limit (DL) and quantitation limit (QL) for this compound in analytical assays?

- Methodological Answer : Follow ICH Q2(R2) guidelines:

- DL : Prepare serial dilutions near the expected DL. Use signal-to-noise ratios (S/N ≥ 3) or visual evaluation in spiked matrices (e.g., plasma). Confirm via LC-MS/MS with ≥6 replicates .

- QL : Validate accuracy (80–120%) and precision (RSD <15%) at the QL concentration. For peptides, account for matrix effects by comparing calibration curves in buffer vs. biological fluids .

Q. What stability-indicating assays are recommended for evaluating this compound under varying pH and temperature conditions?

- Methodological Answer :

- Use forced degradation studies: Expose the peptide to 0.1M HCl/NaOH (pH 1–13) and elevated temperatures (40–60°C) for 24–72 hours.

- Monitor degradation products via UPLC-PDA and high-resolution MS.

- Quantify intact peptide loss using validated stability-indicating methods (e.g., % recovery ±5% from baseline) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this peptide across different in vitro models?

- Methodological Answer :

- Meta-analysis : Aggregate data from ≥5 independent studies, adjusting for variables like cell line origin (e.g., HEK293 vs. primary neurons) and assay conditions (e.g., serum-free vs. serum-containing media).

- Dose-response normalization : Express activity as % efficacy relative to a positive control (e.g., 100 nM reference agonist).

- Statistical reconciliation : Apply ANOVA with post-hoc tests to identify outliers or systematic biases .

Q. What experimental designs are optimal for probing the chiral configuration’s impact on receptor binding kinetics?

- Methodological Answer :

- Surface plasmon resonance (SPR) : Immobilize the target receptor (e.g., GPCR) on a sensor chip. Compare binding kinetics (ka, kd) of D/L vs. all-L configurations at 25°C and 37°C.

- Molecular dynamics (MD) simulations : Model peptide-receptor interactions using AMBER or CHARMM force fields. Validate with mutagenesis (e.g., alanine scanning of binding residues) .

Q. How can contradictory data on metabolic stability in liver microsomes be addressed methodologically?

- Methodological Answer :

- Standardize protocols : Pre-incubate microsomes with NADPH for 10 minutes, use consistent protein concentrations (0.5–1 mg/mL), and control for interspecies variability (human vs. rat).

- Cross-validate with LC-HRMS : Identify metabolites (e.g., oxidation of methionine residues) and correlate half-life (t1/2) with structural modifications .

Q. What in silico tools are validated for predicting the aggregation propensity of this mixed D/L peptide?

- Methodological Answer :

- Use PASTA 2.0 or AGGRESCAN to predict β-sheet-driven aggregation.

- Validate predictions via dynamic light scattering (DLS) and Thioflavin T fluorescence assays under physiological buffer conditions (PBS, pH 7.4) .

Data Analysis & Reproducibility

Q. How should researchers statistically handle batch-to-batch variability in peptide synthesis?

- Methodological Answer :

- Perform multivariate analysis (MVA) : Use PCA to identify critical process parameters (e.g., coupling time, resin type).

- Implement quality-by-design (QbD) : Define a design space for acceptable purity (90–95%) and yield (60–80%) using JMP or MODDE software .

Q. What protocols ensure reproducibility in circular dichroism (CD) spectroscopy for secondary structure determination?

- Methodological Answer :

- Standardize peptide concentration (0.1–0.2 mg/mL in 10 mM phosphate buffer) and pathlength (0.1 cm).

- Average ≥3 scans, subtract buffer baselines, and deconvolute spectra using CONTIN/LL or CDPro software. Report % α-helix/β-sheet with error margins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.